Bienvenue dans la boutique en ligne BenchChem!

Riligustilide

Progesterone receptor Phytoprogestogen Dimeric phthalide

Source Riligustilide (CAS 89354-45-0) at ≥98% HPLC purity for rigorous structure-activity relationship (SAR) studies. This dimeric phthalide, isolated from Angelica sinensis and Ligusticum chuanxiong, serves as a critical low-potency control (PR EC50 ≈81 μM) to bracket progesterone receptor activity against potent analogs (EC50 ~90 nM) and inactive dimers like levistolide A. With confirmed cytotoxicity (IC50 6.79–13.82 μM against A549, HCT‑8, HepG2), it is a validated reference for cancer cell panel screening and CREB‑CBP transcriptional complex investigations in metabolic disease models. Guaranteed phytochemical identity—not a generic monomer substitute.

Molecular Formula C24H28O4
Molecular Weight 380.5 g/mol
CAS No. 89354-45-0
Cat. No. B1679334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRiligustilide
CAS89354-45-0
SynonymsRiligustilide
Molecular FormulaC24H28O4
Molecular Weight380.5 g/mol
Structural Identifiers
SMILESCCCC=C1C2=C(C3C(CC2)C(C34C5=C(C=CCC5)C(=O)O4)CCC)C(=O)O1
InChIInChI=1S/C24H28O4/c1-3-5-11-19-16-13-12-14-17(8-4-2)24(21(14)20(16)23(26)27-19)18-10-7-6-9-15(18)22(25)28-24/h6,9,11,14,17,21H,3-5,7-8,10,12-13H2,1-2H3/b19-11-/t14-,17+,21+,24-/m1/s1
InChIKeyTYSOMZQRYGBSKN-DRQJQJQISA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Riligustilide (CAS 89354-45-0): A Dimeric Phthalide with Defined Progesterone Receptor Activity and Cytotoxic Profile


Riligustilide is a phthalide dimer (C24H28O4, MW 380.5 g/mol) naturally occurring in Angelica sinensis and Ligusticum chuanxiong . It functions as a nonsteroidal phytoprogestogen, exhibiting weak agonist activity at the progesterone receptor (PR) with an EC50 of approximately 81 μM [1]. Unlike monomeric phthalides such as Z-ligustilide, riligustilide is a dimeric structure that demonstrates selective cytotoxicity against certain cancer cell lines [2]. Its molecular architecture incorporates two phthalide units connected via a spirocyclic junction, a structural feature that distinguishes it from both monomeric phthalides and other dimeric analogs [3].

Why Riligustilide Cannot Be Interchanged with Z‑Ligustilide, Levistolide A, or Tokinolide A in Research or Procurement


Despite sharing a common botanical origin in Angelica sinensis and Ligusticum chuanxiong, riligustilide exhibits pharmacological properties that diverge sharply from those of monomeric phthalides (e.g., Z‑ligustilide) and even other dimeric analogs (e.g., levistolide A, tokinolide A). The dimeric phthalides from L. chuanxiong display a wide spectrum of progesterone receptor activity—ranging from inactive (levistolide A) to weakly active (riligustilide, EC50 ≈ 81 μM) to potently active ((3Z′)-(3a′R,6′R,3R,6R,7R)-3,8-dihydro-6.6′,7.3a′-diligustilide, EC50 ≈ 90 nM)—underscoring that subtle differences in stereochemistry and side-chain flexibility dictate functional outcome [1]. Similarly, in cytotoxicity assays, riligustilide demonstrates measurable activity (IC50 6.79–13.82 μM), whereas tokinolide A and tokinolide C exert only low cytotoxicity, and other phthalides are entirely inactive [2]. These findings demonstrate that generic substitution among phthalide dimers or monomers is scientifically invalid; each compound must be evaluated on its own specific, quantifiable activity profile.

Quantitative Differentiation of Riligustilide from Closest Analogs: Head‑to‑Head Evidence for Scientific Selection


Progesterone Receptor Agonist Activity: Riligustilide Exhibits Weak Activity While Structurally Related Dimers Are Either Potent or Inactive

In a progesterone receptor (PR)-driven reporter-gene bioassay, riligustilide demonstrated weak agonist activity with an EC50 of approximately 81 μM. In the same study, (3Z′)-(3a′R,6′R,3R,6R,7R)-3,8-dihydro-6.6′,7.3a′-diligustilide, a structurally similar dimeric phthalide, displayed a potency approximately 900‑fold higher (EC50 ≈ 90 nM). Levistolide A, another dimeric analog with a very similar plenary structure, was completely inactive in the same assay [1].

Progesterone receptor Phytoprogestogen Dimeric phthalide Structure-activity relationship

Cytotoxic Activity Against Cancer Cell Lines: Riligustilide Shows Measurable IC50 Values While Tokinolide Analogs Exhibit Low Cytotoxicity

In a panel of human cancer cell lines, riligustilide (4) exhibited cytotoxic activity with IC50 values of 13.82 μM (A549 lung cancer), 6.79 μM (HCT‑8 colon cancer), and 7.92 μM (HepG2 liver cancer). By contrast, tokinolide A (6) and tokinolide C (6) exerted only low cytotoxicity in these same cell lines, and the remaining phthalides tested were completely inactive [1]. Flow cytometry further demonstrated that riligustilide induces cell cycle arrest in G1 and S phases and promotes apoptosis in HCT‑8 cells in a time‑dependent manner [1].

Cytotoxicity Cancer cell lines IC50 Apoptosis

Unique Molecular Target Engagement: Riligustilide Modulates CREB‑CBP Transcription Complex, a Feature Not Reported for Common Phthalide Monomers

Patent WO2013044511A1 discloses that riligustilide acts on the CREB‑CBP transcription regulation complex, leading to modulation of renin and glucose metabolism gene expression. This mechanism is proposed to reduce renin‑angiotensin system activity and improve insulin sensitivity, thereby enhancing glucose metabolic rate [1]. While monomeric phthalides such as Z‑ligustilide are primarily reported to interact with TRPA1 channels [2], no similar CREB‑CBP‑mediated transcriptional regulation has been documented for monomeric phthalides or for the dimeric analogs levistolide A or tokinolide A in peer‑reviewed literature.

CREB-CBP Transcription regulation Diabetes Hypertension

Commercial Availability and Purity Specification: Riligustilide Is Supplied at ≥98% HPLC Purity, Enabling Reproducible Research

Riligustilide is commercially available from multiple vendors with a minimum purity specification of ≥98% as determined by HPLC (area normalization) [1]. In contrast, monomeric Z‑ligustilide is known to be chemically unstable, undergoing oxidation, isomerization, and dimerization during storage and handling, which complicates reproducibility [2]. Riligustilide, as a dimeric phthalide, exhibits improved chemical stability relative to the monomer, reducing the risk of activity loss due to degradation [3].

Purity Quality control HPLC Reference standard

Optimal Use Cases for Riligustilide (CAS 89354‑45‑0) in Academic, Pharmaceutical, and Industrial Research


Progesterone Receptor Pharmacology: Low‑Potency Control or Scaffold for SAR Studies

Riligustilide serves as a weak PR agonist (EC50 ≈ 81 μM), making it an ideal low‑potency control in PR‑driven reporter assays. It can be paired with the potent analog (3Z′)-(3a′R,6′R,3R,6R,7R)-3,8-dihydro-6.6′,7.3a′-diligustilide (EC50 ≈ 90 nM) and the inactive analog levistolide A to establish a full potency gradient for structure‑activity relationship (SAR) studies of dimeric phthalide‑based progestogens [1].

Anticancer Lead Discovery: Cytotoxicity Screening and Apoptosis Mechanism Studies

With measurable IC50 values in the low micromolar range against A549, HCT‑8, and HepG2 cells (6.79–13.82 μM), riligustilide is suitable as a reference compound in cytotoxicity screening panels and as a tool to investigate G1/S cell cycle arrest and apoptosis induction in colon cancer models [2].

Metabolic Disease Research: CREB‑CBP‑Mediated Gene Regulation Models

Riligustilide is uniquely positioned for studies targeting the CREB‑CBP transcriptional complex, particularly in the context of diabetes, diabetic nephropathy, and hypertension. Its proposed ability to modulate renin and glucose metabolism genes via CREB‑CBP distinguishes it from other phthalides and supports its use as a chemical probe in metabolic and cardiovascular disease research [3].

Analytical Reference Standard: High‑Purity Quantification of Phthalide Dimers

Commercially available at ≥98% HPLC purity, riligustilide can be employed as a quantitative reference standard for HPLC‑MS or GC‑MS analysis of phthalide dimers in botanical extracts, quality control of Ligusticum chuanxiong‑derived products, and pharmacokinetic studies requiring precise compound identification and quantification [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Riligustilide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.